molecular formula C13H11F5N4O4 B14619209 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole CAS No. 60167-96-6

4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole

Cat. No.: B14619209
CAS No.: 60167-96-6
M. Wt: 382.24 g/mol
InChI Key: WSOLUNIYZHRUDI-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with butan-2-yl, dinitro, and pentafluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the butan-2-yl group through alkylation reactions. The dinitro groups can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents. The pentafluoroethyl group can be added through a nucleophilic substitution reaction using pentafluoroethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and pentafluoroethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro or pentafluoroethyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 4-(Butan-2-yl)-5,7-diamino-2-(pentafluoroethyl)-1H-benzimidazole.

Scientific Research Applications

4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential drug development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The butan-2-yl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Butan-2-yl)-5,7-dinitro-2-(trifluoroethyl)-1H-benzimidazole
  • 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoropropyl)-1H-benzimidazole
  • 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoromethyl)-1H-benzimidazole

Uniqueness

4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

60167-96-6

Molecular Formula

C13H11F5N4O4

Molecular Weight

382.24 g/mol

IUPAC Name

7-butan-2-yl-4,6-dinitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole

InChI

InChI=1S/C13H11F5N4O4/c1-3-5(2)8-6(21(23)24)4-7(22(25)26)9-10(8)20-11(19-9)12(14,15)13(16,17)18/h4-5H,3H2,1-2H3,(H,19,20)

InChI Key

WSOLUNIYZHRUDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(C(F)(F)F)(F)F

Origin of Product

United States

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